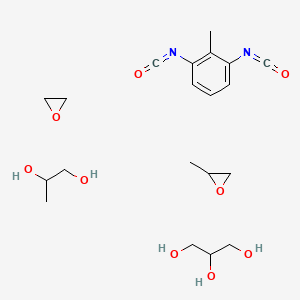
1,3-Diisocyanato-2-methylbenzene;2-methyloxirane;oxirane;propane-1,2-diol;propane-1,2,3-triol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1,3-Diisocyanato-2-methylbenzene;2-methyloxirane;oxirane;propane-1,2-diol;propane-1,2,3-triol” is a complex mixture of several important chemicals, each with unique properties and applications. These compounds are widely used in various industries, including the production of polyurethanes, solvents, and pharmaceuticals.
Méthodes De Préparation
1,3-Diisocyanato-2-methylbenzene
This process involves the reaction of toluene diamine with phosgene (COCl₂) to produce the diisocyanate .
2-Methyloxirane
One common industrial method is the chlorohydrin process, where propylene reacts with hypochlorous acid to form propylene chlorohydrin, which is then dehydrochlorinated to produce propylene oxide .
Oxirane
Propane-1,2-diol
This process involves the reaction of propylene oxide with water under acidic or basic conditions .
Propane-1,2,3-triol
Analyse Des Réactions Chimiques
1,3-Diisocyanato-2-methylbenzene
1,3-Diisocyanato-2-methylbenzene undergoes reactions with compounds containing active hydrogen atoms, such as alcohols, amines, and water, to form urethanes, ureas, and carbamates .
2-Methyloxirane
2-Methyloxirane can undergo various reactions, including:
Oxidation: Reaction with silver(I) oxide to form acetic acid.
Reduction: Reaction with sodium-mercury amalgam and water to form isopropanol.
Substitution: Reaction with nucleophiles such as water to form propylene glycol.
Oxirane
Oxirane reacts with nucleophiles such as water, alcohols, and amines to form ethylene glycol, ethers, and amines, respectively .
Propane-1,2-diol
Propane-1,2-diol can undergo oxidation to form lactic acid or pyruvic acid, and it can also react with acids to form esters .
Propane-1,2,3-triol
Propane-1,2,3-triol can undergo oxidation to form glyceraldehyde or dihydroxyacetone, and it can react with acids to form esters .
Applications De Recherche Scientifique
1,3-Diisocyanato-2-methylbenzene
This compound is widely used in the production of polyurethanes, which are used in foams, coatings, adhesives, and sealants .
2-Methyloxirane
2-Methyloxirane is used in the production of polyether polyols, which are important for the manufacture of polyurethane foams. It is also used to produce propylene glycol, which is used in pharmaceuticals and cosmetics .
Oxirane
Oxirane is used as a sterilizing agent and as a precursor for the production of ethylene glycol, which is used in antifreeze and polyester production .
Propane-1,2-diol
Propane-1,2-diol is used as a solvent, in pharmaceuticals, and as a food additive. It is also used in the production of unsaturated polyester resins .
Propane-1,2,3-triol
Propane-1,2,3-triol is used in the pharmaceutical and cosmetic industries, as well as in the production of alkyd resins and explosives .
Mécanisme D'action
1,3-Diisocyanato-2-methylbenzene
This compound reacts with compounds containing active hydrogen atoms, forming strong covalent bonds. This reaction is the basis for the formation of polyurethanes .
2-Methyloxirane
2-Methyloxirane undergoes ring-opening reactions with nucleophiles, leading to the formation of various products such as glycols and alcohols .
Oxirane
Oxirane also undergoes ring-opening reactions with nucleophiles, forming products such as ethylene glycol and ethers .
Propane-1,2-diol
Propane-1,2-diol can be oxidized to form lactic acid or pyruvic acid, and it can also form esters with acids .
Propane-1,2,3-triol
Propane-1,2,3-triol can be oxidized to form glyceraldehyde or dihydroxyacetone, and it can form esters with acids .
Comparaison Avec Des Composés Similaires
1,3-Diisocyanato-2-methylbenzene
Similar compounds include 2,4-diisocyanato-1-methylbenzene and 1,2-diisocyanato-3-methylbenzene. These compounds also react with active hydrogen-containing compounds to form polyurethanes, but they differ in their reactivity and the properties of the resulting polymers .
2-Methyloxirane
Similar compounds include ethylene oxide and butylene oxide. While all these compounds undergo ring-opening reactions, they differ in their reactivity and the properties of the resulting products .
Oxirane
Similar compounds include propylene oxide and butylene oxide. These compounds also undergo ring-opening reactions, but they differ in their reactivity and the properties of the resulting products .
Propane-1,2-diol
Similar compounds include ethylene glycol and butane-1,3-diol. These compounds can also undergo oxidation and esterification reactions, but they differ in their physical properties and applications .
Propriétés
Formule moléculaire |
C20H32N2O9 |
|---|---|
Poids moléculaire |
444.5 g/mol |
Nom IUPAC |
1,3-diisocyanato-2-methylbenzene;2-methyloxirane;oxirane;propane-1,2-diol;propane-1,2,3-triol |
InChI |
InChI=1S/C9H6N2O2.C3H8O3.C3H8O2.C3H6O.C2H4O/c1-7-8(10-5-12)3-2-4-9(7)11-6-13;4-1-3(6)2-5;1-3(5)2-4;1-3-2-4-3;1-2-3-1/h2-4H,1H3;3-6H,1-2H2;3-5H,2H2,1H3;3H,2H2,1H3;1-2H2 |
Clé InChI |
IUMZYUIBVZIPAT-UHFFFAOYSA-N |
SMILES canonique |
CC1CO1.CC1=C(C=CC=C1N=C=O)N=C=O.CC(CO)O.C1CO1.C(C(CO)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



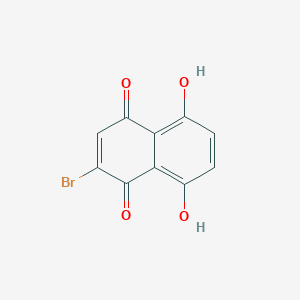
![1,3-Dioxane, 2-[2-(1,3-dithian-2-yl)ethyl]-](/img/structure/B14432378.png)
![4-[2-(1H-Pyrazol-1-yl)ethoxy]phenol](/img/structure/B14432384.png)


![7,7-Dimethyl-4-phenyl-3-oxabicyclo[4.1.0]heptan-2-one](/img/structure/B14432392.png)
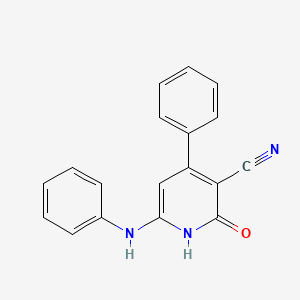
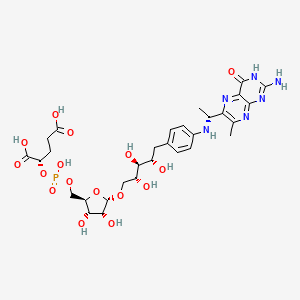
![Benzoic acid, 3,5-bis[(1-oxo-2-propenyl)amino]-](/img/structure/B14432425.png)
![N-(3'-Methyl[1,1'-biphenyl]-2-yl)thiourea](/img/structure/B14432432.png)
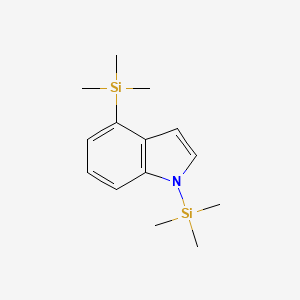

![1-[(5-Methylpyrimidin-4-yl)methyl]aziridine-2-carbonitrile](/img/structure/B14432442.png)
